molecular formula C18H19ClF2N2 B2520373 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride CAS No. 1351633-08-3

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride

Cat. No. B2520373
CAS RN: 1351633-08-3
M. Wt: 336.81
InChI Key: VUZKPMNVIVKKKP-UHFFFAOYSA-N
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Description

The compound 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. For instance, the use of hydrochloride salts in the synthesis of amine derivatives is mentioned in the synthesis of 2-(4-azulenyl)ethanamine derivatives . The importance of such compounds in biological systems and their potential inhibitory effects on certain enzymes is also highlighted .

Synthesis Analysis

The synthesis of related compounds involves the use of methyleneammonium salts on sodium derivatives to yield amine derivatives and their hydrochlorides . While the exact synthesis of this compound is not described, the methodologies used in the synthesis of 2-(4-azulenyl)ethanamine derivatives could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound would likely be characterized by techniques such as UV, IR, 1H NMR, 13C NMR, and MS, as these are standard methods for characterizing amine derivatives and their hydrochlorides . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound this compound. However, the reactivity of similar compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, in heterocyclic oriented synthesis is discussed . This compound serves as a building block for various heterocyclic scaffolds, which suggests that the compound may also be used in similar chemical reactions to create diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. For example, the presence of the hydrochloride salt could affect its solubility in water and other solvents. The fluorine atoms could influence the compound's reactivity and interactions with biological molecules, as seen in the negligible effect on prostaglandin 15-hydroxydehydrogenase and the inhibition of cyclic AMP-phosphodiesterase by related compounds . The electrochemical properties of similar compounds, such as N-2-methylbenzylidene-4-antipyrineamine, have been studied using electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) , which could be relevant for understanding the electrochemical behavior of the compound .

Scientific Research Applications

Novel Chemical Probes

Research has demonstrated the utility of related compounds in the development of photoaffinity probes for biological studies. For instance, the study on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines highlighted the potential of these compounds in biological systems, despite some limitations in obtaining primary sequence data due to the reversibility of photoinsertion processes M. Platz et al., 1991.

Selective Optical Sensors

The development of selective sensors for metal ions is another area of research application. A novel sensor based on 7-nitrobenzo-2-oxa-1,3-diazolyl subunits was created for the selective detection of Hg2+, demonstrating the potential of such compounds in environmental monitoring and analysis N. Wanichacheva et al., 2009.

Catalysis and Synthetic Chemistry

Compounds related to "2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride" have been explored for their catalytic activity. For example, nickel ferrite nanoparticles were used in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, showcasing the potential of these compounds in facilitating various organic reactions T. N. Rao et al., 2019.

Pharmacological Research

While the focus here is not on drug use or side effects, it's worth noting that compounds with similar structures have been studied for their pharmacological properties, including their potential as psychoactive substances. Such research aids in understanding the bioactivity of these compounds and their potential therapeutic applications Ju-Hyun Kim et al., 2019.

properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-fluorophenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2.ClH/c1-12-16(17-10-15(20)6-7-18(17)22-12)8-9-21-11-13-2-4-14(19)5-3-13;/h2-7,10,21-22H,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZKPMNVIVKKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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